molecular formula C₁₈H₁₇N₅O₃S B560527 蛋白激酶抑制剂 1 CAS No. 1365986-44-2

蛋白激酶抑制剂 1

货号 B560527
CAS 编号: 1365986-44-2
分子量: 383.42
InChI 键: YHUKWWWCNSTFHL-RIYZIHGNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Protein kinase inhibitors (PKIs) are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . The phosphate groups are usually added to serine, threonine, or tyrosine amino acids on the protein . PKIs are considered valuable drug prototypes, often referred to as ‘hit molecules’, in the early stages of drug development .


Synthesis Analysis

The development of specific drugs to inhibit protein kinases in cancer cells has been a major goal of academic and pharmaceutical industry research during the last three decades . Selective so-called chemogenomic protein kinase inhibitors can be used as tool compounds to identify their targets in phenotypic assay systems .


Molecular Structure Analysis

Protein kinases are challenging due to their hydrophobicity, flat surface, specificity, potency, etc . They are responsible for the transfer of a phosphate group from ATP to specific amino acids (usually serine, threonine, or tyrosine) on target proteins, which in turn can activate or inhibit their function .


Chemical Reactions Analysis

Covalent targeting has experienced a revival in the last decade, especially in the area of protein kinase inhibitor development . Generally, covalent inhibitors make use of an electrophilic moiety often termed “warhead” to react with a nucleophilic amino acid, most frequently a cysteine .


Physical And Chemical Properties Analysis

The physicochemical properties of 9351 non-redundant inhibitors present in the iPPI-DB and TIMBAL databases were analyzed to define a computational model for active compounds acting against PPI targets .

科学研究应用

  1. 抑制剂作为治疗剂:蛋白激酶是治疗疾病(尤其是癌症)的重要靶点。激酶抑制剂的结构为药物设计提供了信息,并阐明了抑制机制。显着的进展包括在癌症治疗中靶向受体酪氨酸激酶 (EGFR、VEGFR、FGFR) 和非受体酪氨酸激酶 (Bcr-Abl),使用的药物如赫赛汀和格列卫 (Noble, Endicott, & Johnson, 2004)

  2. 选择性和脱靶效应:许多激酶抑制剂选择性不高,通常靶向多种激酶。了解这些脱靶相互作用对于药物开发至关重要,因为它会影响药物的疗效和副作用 (Anastassiadis et al., 2011)

  3. 在癌症治疗中的应用:蛋白激酶与癌症的发生和发展密切相关。小分子激酶抑制剂在临床治疗中已取得成功,许多此类抑制剂已被 FDA 批准用于治疗各种恶性肿瘤。治疗中的挑战包括特定的肿瘤遗传学、微环境、耐药性和药物基因组学 (Bhullar et al., 2018)

  4. 药物设计中的挑战:实现对特定蛋白激酶的抑制剂选择性仍然是一项重大挑战。在体外和细胞中测量激酶抑制剂选择性的方法至关重要。了解蛋白质靶点的结构生物学有助于预测和测量选择性 (Smyth & Collins, 2009)

  5. 信号转导中的研究工具:激酶抑制剂广泛用于细胞信号研究。它们的广泛应用和 ATP 结合位点的进化保守性使它们成为剖析信号通路的有效工具,尽管它们对多种激酶的混杂抑制可能会使实验解释复杂化 (Daub, 2005)

  6. 源自海洋的天然产物抑制剂:人们对源自海洋的天然产物作为激酶抑制剂越来越感兴趣。这些化合物已从各种海洋生物中分离出来,并显示出有效的激酶抑制活性或理想的药物开发药效团 (Li et al., 2019)

未来方向

Several potential drugs under different stages of clinical trials are discussed, including their relevance to cancer, diabetes, obesity, cardiovascular, neurological, and auto-immune and inflammatory disease, among other disorders . The book also addresses the challenges and opportunities for future kinase inhibitor development .

属性

IUPAC Name

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUKWWWCNSTFHL-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protein kinase inhibitors 1

Citations

For This Compound
188
Citations
L Zhang, P Carroll, E Meggers - Organic Letters, 2004 - ACS Publications
… A strategy is introduced for the creation of ruthenium complex-based protein kinase inhibitors 1 (X = CO or CH 2 ), morphed out of the class of indolocarbazole inhibitors with the alkaloid …
Number of citations: 95 pubs.acs.org
RA Engh, A Girod, V Kinzel, R Huber… - Journal of Biological …, 1996 - ASBMB
The discovery of several hundred different protein kinases involved in highly diverse cellular signaling pathways is in stark contrast to the much smaller number of known modulators of …
Number of citations: 334 www.jbc.org
TK Sawyer, RS Bohacek, CAM III, WC Shakespeare… - …, 2003 - Future Science
Figure 1. Milestones in protein kinase drug discovery relative to the identification of the first tyrosine kinase oncogene, Src, about 25 years ago. Key achievements and historical events …
Number of citations: 21 www.future-science.com
R Roskoski Jr - Pharmacological Research, 2021 - Elsevier
Dysregulation and mutations of protein kinases play causal roles in many diseases including cancer. The KLIFS (kinase–ligand interaction fingerprint and structure) catalog includes 85 …
Number of citations: 14 www.sciencedirect.com
RE Martell, RU Simpson, T Hsu - Biochemical pharmacology, 1988 - Elsevier
… Terminal differentiation of cultures induced by calcitriol (10 nM) was inhibited by 80% when cells were treated simultaneously with protein kinase inhibitors 1-(5-isoquinolinesulfonyl)-2-…
Number of citations: 28 www.sciencedirect.com
C Blaya, J Crespo, A Crespo, SF Aliño - European journal of pharmacology, 1998 - Elsevier
The effects of 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 (a cAMP-dependent protein kinase and protein kinase C inhibitor), n-(2-[methylamino]ethyl)-5-isoquinoline-…
Number of citations: 33 www.sciencedirect.com
M Tamura, H Nakao, H Yoshizaki, M Shiratsuchi… - … et Biophysica Acta (BBA …, 2005 - Elsevier
Hexahydro-1-(isoquinoline-5-sulfonyl)-1H-1,4-diazepine, HA-1077, is a known selective inhibitor of Rho-kinase. Although its IC 50 value against Rho-kinase is more than 10 times …
Number of citations: 277 www.sciencedirect.com
D Mucs, RA Bryce, P Bonnet - Journal of computer-aided molecular design, 2011 - Springer
The identification of new, potent and selective inhibitors of important protein kinase targets is a major goal of drug discovery. Here we analyze the crystal structures of 55 protein kinase …
Number of citations: 15 link.springer.com
Y Uemura, M Nishikawa, F Komada, S Shirakawa - Leukemia research, 1989 - Elsevier
During monocyte-macrophage differentiation of HL-60 cells by 12-O-tetradecanoylphorbol 13-acetate, the intracellular globular(G)-actin and polymerized(F)-actin increased 3-fold and …
Number of citations: 13 www.sciencedirect.com
LC McPhail, D Qualliotine-Mann… - Proceedings of the …, 1995 - National Acad Sciences
The phosphorylation-dependent mechanisms regulating activation of the human neutrophil respiratory-burst enzyme, NADPH oxidase, have not been elucidated. We have shown that …
Number of citations: 114 www.pnas.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。